molecular formula C13H18ClNO2S B1607654 1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine CAS No. 5344-11-6

1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine

Cat. No. B1607654
CAS RN: 5344-11-6
M. Wt: 287.81 g/mol
InChI Key: GRJSHNJANCFLIS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine is a chemical compound . It is provided by CHEMLYTE SOLUTIONS CO., LTD, a reputable manufacturer that has been providing this product for 1 year on ECHEMI .


Molecular Structure Analysis

The molecular formula of 1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine is C13H18ClNO2S . It has a molecular weight of 287.8055 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .

Safety And Hazards

When handling 1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine, it’s recommended to wear suitable protective clothing and avoid contact with skin and eyes. It’s also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-5-3-12(14)4-6-13/h3-6,10-11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJSHNJANCFLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385708
Record name 1-(4-chlorophenyl)sulfonyl-3,5-dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine

CAS RN

5344-11-6
Record name 1-(4-chlorophenyl)sulfonyl-3,5-dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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